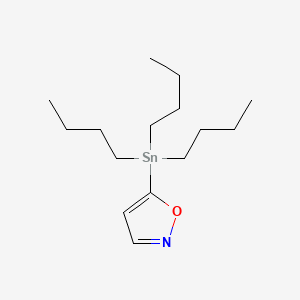![molecular formula C21H27ClN4O5 B13863320 N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)
N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, a piperazine moiety, and a sugar-like oxane ring.
Méthodes De Préparation
The synthesis of N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 7-chloroquinoline, which is then reacted with piperazine to form the intermediate compound. This intermediate is further reacted with a sugar derivative to introduce the oxane ring, followed by acylation to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, where the chlorine atom can be replaced by other nucleophiles like amines or thiols
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown promising antiviral properties, particularly against HIV and dengue virus, and is being investigated for its potential use in antiviral therapies
Mécanisme D'action
The mechanism of action of N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide involves its interaction with specific molecular targets. In the case of its antiprotozoal activity, the compound is believed to inhibit the heme detoxification pathway in Plasmodium species, leading to the accumulation of toxic heme and subsequent parasite death . For its antiviral activity, the compound may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells .
Comparaison Avec Des Composés Similaires
N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide can be compared with other quinoline derivatives such as chloroquine and hydroxychloroquine. While all these compounds share a quinoline core, this compound is unique due to the presence of the piperazine and oxane moieties, which may contribute to its enhanced bioactivity and specificity . Similar compounds include:
Chloroquine: A well-known antimalarial drug with a simpler structure.
Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used for autoimmune diseases.
Quinacrine: Another antimalarial with a different substitution pattern on the quinoline ring
Propriétés
Formule moléculaire |
C21H27ClN4O5 |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
N-[2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C21H27ClN4O5/c1-12(28)24-18-20(30)19(29)17(11-27)31-21(18)26-8-6-25(7-9-26)16-4-5-23-15-10-13(22)2-3-14(15)16/h2-5,10,17-21,27,29-30H,6-9,11H2,1H3,(H,24,28) |
Clé InChI |
KVSOHJMSPKUYAW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1N2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


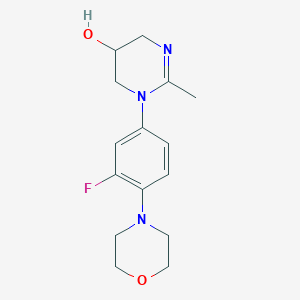
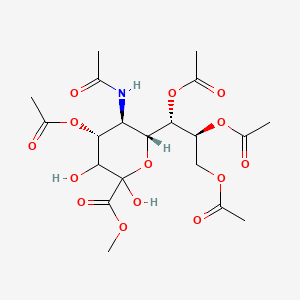
![2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B13863244.png)
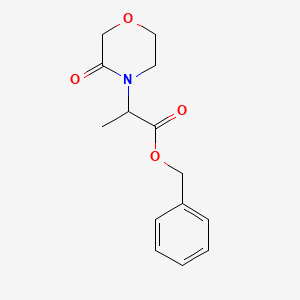
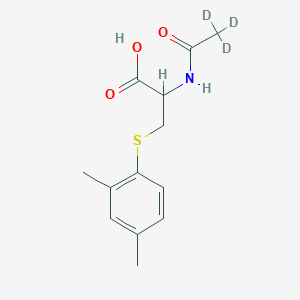
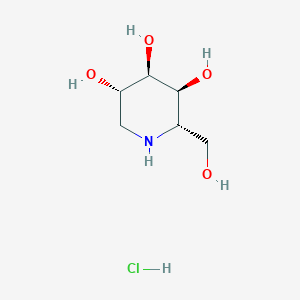
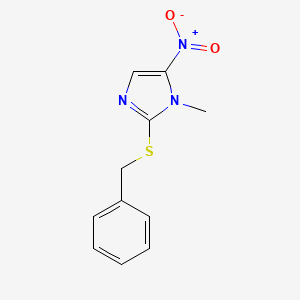
![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)

![(Alphas,2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-alpha-[(1R)-1-hydroxyethyl]-3-methyl-2H-pyrrole-2-acetic acid](/img/structure/B13863301.png)
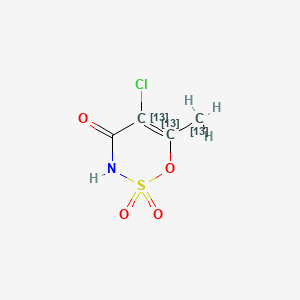
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)
